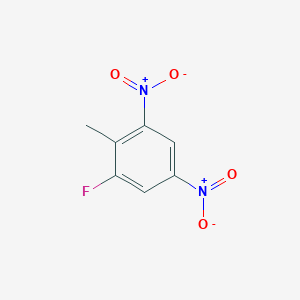

1-Fluoro-2-methyl-3,5-dinitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-methyl-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O4/c1-4-6(8)2-5(9(11)12)3-7(4)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFYAALVLGWFKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631399 | |

| Record name | 1-Fluoro-2-methyl-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85233-16-5 | |

| Record name | 1-Fluoro-2-methyl-3,5-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85233-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-2-methyl-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 1 Fluoro 2 Methyl 3,5 Dinitrobenzene and Structural Analogues

Regioselective Nitration Strategies for Fluoroaromatic Precursors

The introduction of nitro groups onto an aromatic ring is a fundamental process in the synthesis of many industrial chemicals. When dealing with fluoroaromatic precursors, the directing effects of the substituents play a critical role in the outcome of the nitration reaction.

Optimization of Reaction Conditions for Dinitrobenzene Formation

The formation of dinitrobenzene derivatives from fluoroaromatic precursors is typically achieved through electrophilic nitration. The reaction conditions must be carefully controlled to achieve the desired dinitration and to avoid the formation of unwanted byproducts. A common method involves the use of a nitrating mixture, which is a combination of concentrated nitric acid and sulfuric acid. youtube.com

The use of solid acid catalysts has been explored as a more environmentally friendly alternative to traditional mixed-acid nitration. semanticscholar.orgresearchgate.netrsc.org These catalysts, such as zeolites, can offer high regioselectivity and can be recycled, reducing waste and simplifying the work-up procedure. acs.orggoogle.com For example, the nitration of 2-fluorotoluene over a solid acid catalyst can yield 2-fluoro-5-nitrotoluene with high selectivity. researchgate.netrsc.org Further nitration would then be required to introduce the second nitro group. The reaction temperature and the ratio of nitric acid to the substrate are critical parameters that must be optimized to maximize the yield of the desired dinitro product. beilstein-journals.org

Table 1: Comparison of Nitration Methods for Fluoroaromatic Compounds

| Nitrating Agent | Catalyst | Temperature (°C) | Key Advantages |

|---|---|---|---|

| HNO₃/H₂SO₄ | None | 20-35 | Well-established, high conversion |

| 70% HNO₃ | Solid Acid (e.g., H-beta) | 60-90 | High regioselectivity, recyclable catalyst, environmentally friendly |

| HNO₃/Acetic Anhydride | Zeolite β | 0-50 | Mild conditions, excellent yields, high regioselectivity |

Control of Isomer Distribution in Multi-Nitration Processes

In multi-nitration processes, controlling the distribution of isomers is a significant challenge. The directing effects of the substituents on the aromatic ring, as well as the reaction conditions, influence the position of the incoming nitro groups. nih.gov The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The nitro group, being an electron-withdrawing group, is a meta-director.

In the case of 2-fluorotoluene, the first nitration predominantly yields 2-fluoro-5-nitrotoluene and 2-fluoro-3-nitrotoluene. google.com The subsequent nitration of these mononitrated intermediates will be directed by all three substituents. The conditions can be tuned to favor the formation of the desired 1-fluoro-2-methyl-3,5-dinitrobenzene isomer. The use of metal-mediated electrophilic substitution has been investigated as a method to control isomer distributions in nitration reactions. dtic.mil

Introduction of Fluorine Substituents in Nitroaromatic Frameworks

An alternative synthetic route involves the introduction of the fluorine substituent into a pre-existing nitroaromatic framework. This can be achieved through nucleophilic aromatic substitution (SNAr) reactions. For instance, a dinitrotoluene derivative with a suitable leaving group, such as a chlorine atom, can be reacted with a fluoride (B91410) salt to introduce the fluorine atom.

The synthesis of aromatic fluoro compounds from their corresponding nitro-compounds by nucleophilic substitution of a nitro-group with fluoride has also been described. epa.gov This method can be effective for the preparation of compounds like 1-fluoro-3,5-dinitrobenzene from 1,3,5-trinitrobenzene. epa.govnih.gov Similarly, 1,5-difluoro-2,4-dinitrobenzene (B51812) can be synthesized from m-difluorobenzene through nitration. google.com The choice of solvent and reaction temperature is critical for the success of these reactions.

Methylation and Other Alkylation Techniques for Substituted Nitrobenzenes

Alkylation reactions are used to introduce alkyl groups, such as a methyl group, onto an aromatic ring. wikipedia.orgmt.com In the context of synthesizing this compound, a methylation step could be envisioned on a 1-fluoro-3,5-dinitrobenzene precursor. Friedel-Crafts alkylation is a classic method for this transformation, typically employing an alkyl halide and a Lewis acid catalyst. mt.comgoogle.com

However, the strong deactivating effect of the two nitro groups on the aromatic ring makes Friedel-Crafts alkylation challenging. Alternative methods, such as the alkylation of nitroaromatics with trialkylboranes, have been reported and could potentially be applied. acs.orgnih.gov These reactions often proceed via a radical mechanism.

Derivatization and Functionalization Chemistry for Downstream Applications

The presence of the fluorine atom and nitro groups in this compound makes it a versatile intermediate for further chemical modifications. The fluorine atom is a good leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of nucleophiles.

This reactivity is analogous to that of 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent), which is widely used for the derivatization of amines and amino acids. mdpi.comsigmaaldrich.comwikipedia.org The nitro groups can also be chemically transformed. For example, they can be reduced to amino groups, which can then be further functionalized. This opens up possibilities for the synthesis of a diverse range of derivatives with potential applications in materials science and pharmaceuticals.

Analytical Validation Techniques for Synthetic Products

The characterization and validation of the synthetic products are essential to confirm their identity, purity, and structure. A combination of analytical techniques is typically employed.

Spectroscopic Methods :

Nuclear Magnetic Resonance (NMR) : ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are invaluable for determining the structure of the synthesized compounds.

Infrared (IR) Spectroscopy : This technique is used to identify the characteristic functional groups present in the molecule, such as the nitro groups and the C-F bond. sci-hub.box

Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. acs.org

Chromatographic Methods :

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for assessing the purity of the final product and for separating it from any unreacted starting materials or byproducts.

Gas Chromatography (GC) : GC can also be used for purity assessment, particularly for volatile compounds.

Elemental Analysis : This technique determines the percentage composition of elements (C, H, N) in the compound, which can be compared with the calculated theoretical values to confirm the empirical formula.

Table 2: Analytical Techniques for Product Validation

| Technique | Information Provided |

|---|---|

| ¹H, ¹³C, ¹⁹F NMR | Detailed structural information, connectivity of atoms |

| IR Spectroscopy | Identification of functional groups (e.g., -NO₂, C-F) |

| Mass Spectrometry | Molecular weight and fragmentation pattern |

| HPLC/GC | Purity assessment, separation of mixtures |

| Elemental Analysis | Elemental composition, confirmation of empirical formula |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Fluoro 2 Methyl 3,5 Dinitrobenzene

Electrophilic Aromatic Substitution (EAS) Pathways

In stark contrast to its high reactivity in SNAr, 1-Fluoro-2-methyl-3,5-dinitrobenzene is extremely unreactive towards Electrophilic Aromatic Substitution (EAS). The mechanism of EAS involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. masterorganicchemistry.commsu.edu

The presence of two powerful electron-withdrawing nitro groups strongly deactivates the aromatic ring, making it highly "electron-poor" and thus not nucleophilic enough to attack an electrophile. youtube.com The fluorine atom also contributes to this deactivation through its inductive effect. Although the methyl group is an activating group, its weak effect is overwhelmingly negated by the three deactivating groups. Consequently, forcing an EAS reaction on this substrate would require exceptionally harsh conditions, and such reactions are generally not synthetically viable.

Reductive Chemistry of Aromatic Nitro Groups

The nitro groups of this compound are susceptible to reduction by various chemical reagents. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, most commonly used to prepare aromatic amines. sci-hub.se

A range of reducing agents can be employed, leading to different products:

Reduction to Anilines: The most common transformation is the complete reduction of the nitro groups to amino (–NH₂) groups. This can be achieved using methods such as:

Catalytic hydrogenation with catalysts like Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. wikipedia.org

Metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). wikipedia.org

Selective Reduction: It is possible to selectively reduce one nitro group while leaving the other intact. A common reagent for this purpose is sodium hydrosulfide (B80085) (NaSH) or ammonium (B1175870) sulfide (B99878) ((NH₄)₂S). surendranatheveningcollege.com This selectivity is valuable for the synthesis of nitroanilines.

Partial Reduction: Under milder or specific conditions, partial reduction can yield other functional groups.

Hydroxylamines: Reduction with reagents like zinc dust in the presence of ammonium chloride can yield the corresponding arylhydroxylamines (Ar–NHOH). wikipedia.org

Azo Compounds: The use of certain metal hydrides or reagents like zinc metal in alkaline solution can lead to the formation of bimolecular reduction products, such as azo (Ar–N=N–Ar) compounds. wikipedia.orgsurendranatheveningcollege.com

The specific outcome of the reduction depends critically on the choice of reducing agent and the reaction conditions.

Mechanistic Insights into Abiotic Reduction Pathways

The abiotic reduction of nitroaromatic compounds is a significant transformation process. For this compound, the reduction of its two nitro groups is expected to proceed in a stepwise manner. The electron-withdrawing nature of the nitro groups and the fluorine atom makes the aromatic ring electron-deficient and thus susceptible to reduction.

The reduction process generally involves the transfer of electrons from a reducing agent to the nitro groups. This can occur through several pathways, often involving intermediate species. The reduction is typically carried out using various chemical reductants. The general mechanism for the reduction of a nitro group involves the sequential addition of protons and electrons.

It is proposed that the reduction of aromatic nitro compounds may proceed without the need for hydrogenation with H2, potentially through mechanisms like the decarboxylation of isocyanates in aqueous environments or via intramolecular hydrogen transfer. sci-hub.se In non-aqueous solutions, byproducts such as nitrosobenzene (B162901) and azobenzene (B91143) have been observed during the reduction of related compounds. sci-hub.se

Formation of Aromatic Amine Products and Intermediates

The reduction of dinitroaromatic compounds like this compound leads to the formation of various intermediates and ultimately the corresponding aromatic amine. The process is a cascade of two-electron reduction steps for each nitro group.

The initial reduction of one nitro group (-NO₂) leads to a nitroso group (-NO), which is then further reduced to a hydroxylamino group (-NHOH). Finally, the hydroxylamino group is reduced to an amino group (-NH₂). This sequence occurs for both nitro groups on the benzene ring.

The expected final product of the complete abiotic reduction of this compound would be 1-fluoro-2-methyl-3,5-diaminobenzene . The stepwise reduction can be represented as follows:

Step 1 (First Nitro Group):

-NO₂ → -NO → -NHOH → -NH₂

Step 2 (Second Nitro Group):

-NO₂ → -NO → -NHOH → -NH₂

The process can sometimes be controlled to yield intermediate products. For instance, selective reduction of one nitro group is possible under specific reaction conditions. The reduction of various aromatic nitro compounds to their corresponding amines is a widely utilized transformation in chemical synthesis. sci-hub.se

| Reduction Stage | Functional Group Transformation | Intermediate/Product |

| Initial Compound | - | This compound |

| Partial Reduction | One -NO₂ group reduced | 1-Fluoro-2-methyl-3-amino-5-nitrobenzene (and isomers) |

| Complete Reduction | Both -NO₂ groups reduced | 1-Fluoro-2-methyl-3,5-diaminobenzene |

Radical Reaction Mechanisms and Associated Transformations

The study of radical reactions is particularly relevant for understanding the thermal decomposition and potential energetic properties of nitroaromatic compounds. For this compound, the initial step in a radical-initiated decomposition is likely the homolytic cleavage of a carbon-nitro (C-NO₂) bond. This is because the C-NO₂ bond is typically the weakest bond in such molecules.

A comparative study on the thermal decomposition of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), a structurally related compound, revealed that the presence of fluorine atoms can influence which C-NO₂ bond breaks first. mdpi.com In DFTNAN, the para-nitro group was identified as the trigger bond for decomposition. mdpi.com Following the initial C-NO₂ bond scission, a cascade of reactions is initiated, leading to the release of significant energy and the formation of various smaller molecules and radical species. mdpi.com

The decomposition of DFTNAN was shown to involve the rupture of the dissociated nitro group, which then induces the opening of the benzene ring. mdpi.com Side reactions can include the formation of polycyclic compounds and the migration of fluorine atoms. mdpi.com Direct evidence for fluorine atom migration was observed in the formation of fluorinated products like CH₂F₂. mdpi.com

Based on this, a plausible radical reaction mechanism for this compound would involve:

Initiation: Homolytic cleavage of a C-NO₂ bond to form a phenyl radical and a nitrogen dioxide (•NO₂) radical.

Propagation: The highly reactive radical species can then attack other molecules, leading to a chain reaction. This can involve hydrogen abstraction from the methyl group or addition to the aromatic ring.

Termination: Combination of radical species to form stable products.

The presence of the methyl group could also provide an alternative site for initial radical attack, although the C-NO₂ bond is generally considered more labile in energetic materials.

| Reaction Step | Description | Plausible Products/Intermediates |

| Initiation | Cleavage of the C-NO₂ bond. | Phenyl radical, •NO₂ |

| Propagation | Radical attack on other molecules. | Various smaller molecules and radical species. |

| Side Reactions | Rearrangements and secondary reactions. | Polycyclic compounds, fluorinated fragments. |

Applications of 1 Fluoro 2 Methyl 3,5 Dinitrobenzene in Contemporary Organic Synthesis and Materials Science

Intermediate in the Synthesis of Complex Organic Architectures

The strategic placement of a fluorine atom and two nitro groups on a toluene (B28343) backbone makes 1-fluoro-2-methyl-3,5-dinitrobenzene a potentially valuable intermediate in the synthesis of more complex molecules. The fluorine atom is highly susceptible to displacement by a variety of nucleophiles, a reaction facilitated by the strong electron-withdrawing nature of the two nitro groups. This reactivity is central to its role as a precursor in multistep synthetic pathways.

While specific active pharmaceutical ingredients (APIs) derived directly from this compound are not prominently reported, its structural motifs are present in various pharmacologically active compounds. For instance, the analogous compound, 2-methyl-5-nitroaniline (B49896), is recognized as a key intermediate in the synthesis of certain APIs where the aromatic amine functionality is crucial for building the core structure of the drug molecule. medium.com The reduction of the nitro groups of this compound would yield a fluorinated methyl-phenylenediamine, a class of compounds with potential applications in medicinal chemistry. Furthermore, related nitroaromatic compounds are utilized in the synthesis of various therapeutics. For example, a series of 2-methyl-5-nitroaniline derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating the relevance of this structural backbone in the development of new drugs. researchgate.net

The field of agrochemicals heavily relies on fluorinated and nitrated aromatic compounds to create effective herbicides, pesticides, and fungicides. mdpi.com Organofluorine compounds, in particular, have seen a significant rise in the agrochemical industry due to the unique properties fluorine imparts to molecules, such as enhanced metabolic stability and binding affinity. mdpi.com For example, 1,5-difluoro-2,4-dinitrobenzene (B51812) is a key intermediate in the synthesis of the herbicide flumioxazin. google.com This suggests that this compound could serve as a valuable precursor for novel agrochemicals. The dinitrotoluene moiety is also found in various agrochemical precursors. nih.govresearchgate.net The reactivity of the fluoro group allows for the introduction of various functionalities, which is a common strategy in the development of new crop protection agents. researchgate.net

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.net The properties of these materials can be tailored by modifying the chemical structure of the diamine or dianhydride monomers used in their synthesis. researchgate.net The incorporation of fluorine atoms into the polymer backbone is a well-established strategy to enhance properties such as solubility, optical transparency, and dielectric performance. google.com

While there are no specific reports on the use of a diamine derived from this compound in polyimide synthesis, the reduction of its nitro groups would yield 2-methyl-3,5-diaminofluorobenzene. This diamine could then be polymerized with various aromatic dianhydrides to produce novel fluorinated polyimides. The general synthetic scheme for polyimides involves the reaction of a diamine with a dianhydride to form a polyamic acid, which is then chemically or thermally cyclized to the final polyimide. researchgate.net The resulting polymers could exhibit a unique combination of properties due to the presence of both the fluorine atom and the methyl group.

Utility in the Creation of Specialized Dyes and Pigments

Dinitrotoluene derivatives are important precursors in the synthesis of azo dyes and pigments. nih.gov Azo dyes, which contain one or more azo (-N=N-) groups, are the largest and most important class of industrial dyes. nairaproject.com The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with a nucleophilic aromatic compound. nairaproject.com

The amine precursor to this compound, which is 2-methyl-3,5-dinitroaniline, can be synthesized and used as a diazo component. Following diazotization, it can be coupled with various aromatic compounds like phenols or other amines to produce a wide range of colors. For instance, 2-amino-4-nitrotoluene is a key intermediate for producing high-performance red organic pigments. nairaproject.com Similarly, 3,5-dinitroaniline (B184610) is used to make dyes and inks. nih.gov The presence of the nitro groups in the resulting dye molecule often enhances the color and lightfastness properties.

Below is a table of representative azo dyes synthesized from analogous dinitroaniline precursors, illustrating the potential for this compound-derived amines in this field.

| Diazo Component (from) | Coupling Component | Resulting Dye Class | Potential Color |

| 2,4-Dinitroaniline | 3-Amino-5-methylpyrazole | Azo Dye | - |

| 2-Methoxy-5-nitroaniline | 3-Chloroaniline | Disazo Disperse Dye | - |

| 2-Methyl-5-nitroaniline | Various | Azo Dye | Shades of Red |

Development of Chemical Probes and Derivatizing Reagents

The high reactivity of the fluorine atom in dinitrofluorobenzene derivatives makes them excellent reagents for labeling and modifying other molecules, particularly biomolecules. This has led to their use as chemical probes and derivatizing agents in various analytical techniques.

The most famous example of a dinitrofluorobenzene derivative used in biomolecular analysis is 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent. researchgate.net Frederick Sanger developed a method for sequencing proteins by reacting FDNB with the N-terminal amino acid of a polypeptide chain. researchgate.net The resulting dinitrophenyl (DNP) derivative is stable to acid hydrolysis, allowing for the identification of the N-terminal amino acid after breaking down the protein. researchgate.net

While this compound is not Sanger's reagent, its similar chemical reactivity suggests it could be used as an analogous derivatizing agent. The reaction involves the nucleophilic attack of a free amino group (e.g., the N-terminus of a peptide or the side chain of lysine) on the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion and the formation of a stable DNP derivative. chegg.com Such derivatization is often used to enhance the detection of analytes in chromatography, for example, by introducing a chromophore that can be detected by UV-Vis spectroscopy. nih.gov Other dinitrophenyl-based reagents, like 2,4-dinitrophenylhydrazine (B122626) (DNPH), are widely used to derivatize carbonyl compounds for analysis by high-performance liquid chromatography (HPLC). nih.govresearchgate.net A novel derivatizing agent, N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB), has been developed for the analysis of amino acids by mass spectrometry, showcasing the continued development in this area. researchgate.net

The table below lists some common derivatizing reagents based on the dinitrophenyl scaffold and their applications.

| Reagent | Analyte | Application |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Peptides, Amino Acids | Protein Sequencing |

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | HPLC Analysis |

| N,N-Dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) | Amino Acids, Peptides | Mass Spectrometry Analysis |

Design of Fluorescent Sensors and Imaging Agents

Although this compound is not a conventional fluorophore, the dinitrophenyl moiety, a core feature of this compound, has been utilized in the design of labeling agents and probes where its interaction with fluorescent molecules or its own chromophoric properties are exploited.

A notable example from a related compound, 1-fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent, demonstrates the utility of the dinitrophenyl group in biochemical analysis. wikipedia.org Historically, DNFB was instrumental in the sequencing of proteins, such as insulin, by reacting with the N-terminal amino acids of polypeptides. wikipedia.org The resulting dinitrophenyl (DNP) derivatives, while not intrinsically fluorescent, are colored and can be detected, which aided in the identification of the terminal amino acids. wikipedia.org More recently, this reactivity has been applied to the analysis of reduced and oxidized forms of glutathione (B108866) and cysteine in complex biological samples like blood or cell lysates using HPLC. wikipedia.org

The dinitrophenol structure, closely related to dinitrobenzene, has been shown to act as a quencher of tryptophan fluorescence. nih.gov This property, where the dinitrophenol derivative diminishes the natural fluorescence of tryptophan, is dependent on the specific arrangement of the nitro groups and other substituents on the benzene (B151609) ring. nih.gov Such quenching mechanisms are fundamental in the design of certain types of biosensors.

In the realm of medical imaging, the dinitrobenzene scaffold has been explored for the development of positron emission tomography (PET) tracers. For instance, researchers have synthesized 18F-labeled amino acid derivatives for tumor imaging. While not directly using this compound, the principle of using a dinitroaromatic precursor for radiofluorination is relevant. The presence of nitro groups on the aromatic ring facilitates the nucleophilic substitution reaction to introduce the fluorine-18 (B77423) radioisotope. This approach highlights the potential of dinitrobenzene derivatives as intermediates in the synthesis of PET imaging agents.

Table 1: Applications of Related Dinitrobenzene Derivatives in Sensing and Imaging

| Compound/Class | Application | Principle of Operation | Reference |

| 1-Fluoro-2,4-dinitrobenzene (DNFB) | N-terminal amino acid labeling | Covalent modification of amines with the chromophoric dinitrophenyl (DNP) group for detection. | wikipedia.org |

| Dinitrophenols | Tryptophan fluorescence quenching | Quenching of intrinsic protein fluorescence upon interaction. | nih.gov |

Contributions to Energetic Materials Research (for related fluorodinitrobenzenes)

The introduction of fluorine atoms and nitro groups onto a benzene ring can yield compounds with high density and energy, making them of interest in the field of energetic materials. Research into various fluorodinitrobenzene derivatives has shown their potential as melt-castable explosives and energetic plasticizers, often exhibiting a favorable balance between performance and sensitivity.

A study on a series of fluorodinitrobenzenes, including 1,3-difluoro-2,4-dinitrobenzene (B3049569) and 1,5-difluoro-2,4-dinitrobenzene, revealed that these compounds have detonation properties comparable to 2,4,6-trinitrotoluene (B92697) (TNT). researchgate.net The introduction of fluorine atoms significantly increases the density of the materials, a key factor in detonation performance. researchgate.net Furthermore, these compounds demonstrated low sensitivity to impact and friction, a critical safety feature for handling and application. researchgate.net Their relatively low melting points also make them potential candidates for use as energetic plasticizers or as components in melt-cast explosive formulations. researchgate.net

The strategic placement of fluoro and nitro groups on the benzene ring allows for the tuning of the material's physical and energetic properties. For example, compounds with specific substitution patterns were identified as promising low-sensitivity melt-cast carriers due to their melting points and detonation performance being similar to TNT. researchgate.net

Another area of research involves the incorporation of the fluorodinitromethyl group (–CF(NO₂)₂) into energetic molecules. energetic-materials.org.cn This functional group can improve the oxygen balance, density, and explosive performance of the resulting compound while also increasing thermal stability and reducing sensitivity. energetic-materials.org.cn An insensitive energetic compound, 6-(fluorodinitromethyl)-3-nitro-1,2,3,4-tetrahydro-1,3,5-triazine (FMTNT), was synthesized and shown to have a detonation velocity comparable to RDX but with lower sensitivity than TNT. nih.gov

Table 2: Properties of Selected Fluorodinitrobenzene Energetic Materials

| Compound | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |

| 1,3-Difluoro-2,4-dinitrobenzene | 1.828 | 6746.3 | 21.7 | > 40 | > 360 | researchgate.net |

| 1,5-Difluoro-2,4-dinitrobenzene | 1.808 | 6703.2 | 21.3 | > 40 | > 360 | researchgate.net |

| 1,2,3-Trifluoro-4,6-dinitrobenzene | 1.887 | 6978 | 23.7 | > 40 | > 360 | researchgate.net |

| 1,3,5-Trifluoro-2,4-dinitrobenzene | 1.872 | 6945 | 23.4 | > 40 | > 360 | researchgate.net |

| FMTNT | - | 8624.8 | 29.1 | 20 | 240 | nih.gov |

Computational Chemistry and Theoretical Investigations of 1 Fluoro 2 Methyl 3,5 Dinitrobenzene

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed analysis of molecular properties. For aromatic nitro compounds, DFT calculations can elucidate their electronic characteristics and reactivity.

Analysis of Molecular Orbital Characteristics (e.g., HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular reactivity. A smaller gap suggests that the molecule is more easily polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. chemspider.com

The methyl group, being an electron-donating group, would slightly raise the HOMO energy level. The interplay of these substituent effects determines the precise HOMO-LUMO gap of 1-Fluoro-2-methyl-3,5-dinitrobenzene. A theoretical study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate demonstrated that a small HOMO-LUMO gap is indicative of high chemical reactivity and biological activity. chemspider.com

Calculation of Conceptual DFT Descriptors (e.g., Electrophilicity Index, Molecular Compressibility)

Conceptual DFT provides a framework to quantify chemical concepts. Descriptors derived from this theory, such as the electrophilicity index (ω) and molecular compressibility (β), are valuable for predicting reactivity. researchgate.netmdpi.com

The electrophilicity index (ω) measures the ability of a molecule to accept electrons. For nitroaromatic compounds, which are known to be electrophilic, this index is particularly relevant. A higher electrophilicity index indicates a greater capacity to act as an electrophile in chemical reactions.

Molecular compressibility (β) is another important descriptor that can be related to the molecule's response to external pressure and can provide insights into intermolecular interactions. researchgate.netmdpi.com Studies on nitrobenzenes have shown that compressibility can be a significant factor in understanding toxic interactions. researchgate.netmdpi.com

While specific calculated values for this compound are not documented in the searched literature, a QSAR study on a series of nitrobenzenes calculated these descriptors. For example, in that study, the electrophilicity index and compressibility were used to develop models for predicting toxicity. researchgate.netmdpi.com The values for related compounds suggest that this compound would possess a significant electrophilicity index due to the presence of two nitro groups and a fluorine atom.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties, respectively.

Predictive Models for Reactivity and Transformation Pathways

For nitroaromatic compounds, QSAR models have been successfully developed to predict properties such as toxicity. researchgate.netmdpi.com These models often employ a combination of descriptors, including those derived from DFT calculations (like electrophilicity and LUMO energy) and hydrophobicity parameters (like logP). researchgate.netmdpi.com

A comprehensive QSAR analysis on 45 nitrobenzene (B124822) derivatives demonstrated that a model incorporating the electrophilicity index (ω), LUMO energy (εLUMO), molecular compressibility (β), and the partition coefficient (logP) could effectively predict their toxicity towards Tetrahymena pyriformis. researchgate.netmdpi.com The general equation for such a model is:

log(Toxicity) = c₀ + c₁ * (logP) + c₂ * (β) + c₃ * (ω) + c₄ * (εLUMO)

Although this specific model was not developed for this compound, the principles are directly applicable. By calculating the relevant descriptors for this compound, its reactivity and potential biological activities could be predicted within the framework of such established QSAR models.

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. uiowa.edu These simulations can provide detailed information about the conformational landscape and dynamic behavior of a molecule. uiowa.edu

For a molecule like this compound, MD simulations could be employed to:

Explore the rotational dynamics of the methyl and nitro groups.

Investigate the conformational preferences of the molecule in different solvent environments.

Simulate its behavior in a crystalline state to understand packing forces and predict material properties.

While no specific MD simulation studies were found for this compound, research on related energetic materials like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) demonstrates the utility of this technique. In those studies, MD simulations were used to investigate the crystal structure, thermal expansion, and mechanical properties. A similar approach could be applied to this compound to gain a deeper understanding of its solid-state properties.

Investigation of Intermolecular Forces and Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the physical properties of molecular solids, such as melting point and crystal packing. mdpi.com For this compound, several types of non-covalent interactions are expected to be significant:

π-π stacking: The aromatic rings can stack on top of each other, a common interaction in planar aromatic molecules.

Dipole-dipole interactions: The molecule possesses a significant dipole moment due to the electronegative fluorine and nitro groups, leading to strong electrostatic interactions.

Hydrogen bonding: Although the molecule itself does not have traditional hydrogen bond donors, weak C-H···O hydrogen bonds between the methyl or aromatic hydrogens and the oxygen atoms of the nitro groups in adjacent molecules are possible.

Halogen bonding: The fluorine atom can participate in halogen bonding, acting as an electrophilic region that can interact with nucleophiles.

A study on fluorodinitrobenzene derivatives highlighted the importance of non-covalent interactions in regulating their melting points. mdpi.com Similarly, research on dinitrobenzoate complexes has shown that non-covalent interactions, including π-π stacking and C-H···O bonds, significantly influence their crystal structures. uiowa.edu These findings suggest that a detailed analysis of the non-covalent interactions in crystalline this compound would be essential for understanding its solid-state behavior.

Theoretical Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

Computational chemistry provides powerful tools for the theoretical characterization of molecular structures, including the prediction of spectroscopic data. For this compound, theoretical methods such as Density Functional Theory (DFT) are instrumental in predicting its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics. These computational approaches allow for the elucidation of spectral features, which can aid in the identification and structural confirmation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

The prediction of NMR spectra through computational methods involves calculating the nuclear shielding tensors of the atoms in the molecule. These values are then converted into chemical shifts (δ), typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). youtube.com The accuracy of these predictions is highly dependent on the chosen DFT functional and basis set. nih.gov For aromatic and substituted compounds, specific functionals and basis sets have been benchmarked to provide results that correlate well with experimental data. rsc.org

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons are significantly influenced by the electron-withdrawing nature of the two nitro groups and the fluorine atom. These groups deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm values).

The methyl group protons, being attached to the aromatic ring, will also experience the electronic effects of the substituents. Their chemical shift can be predicted by considering the additive effects of the adjacent fluoro and nitro groups.

A hypothetical predicted ¹H NMR data table based on computational models is presented below. The exact values would be obtained from specific DFT calculations.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4/H-6 | 8.5 - 8.8 | Doublet | ~2-3 Hz |

| CH₃ | 2.4 - 2.6 | Singlet | - |

Note: These are estimated values based on the analysis of similar structures and the known effects of substituents. Actual calculated values may vary depending on the computational method.

¹³C NMR Spectroscopy:

The carbon NMR spectrum provides more detailed information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the attached functional groups. The carbons directly bonded to the nitro groups (C-3 and C-5) are expected to be significantly deshielded, appearing at high chemical shift values. The carbon attached to the fluorine atom (C-1) will show a characteristic large C-F coupling constant. The presence of the methyl group will also influence the chemical shift of the carbon to which it is attached (C-2).

Below is a table of predicted ¹³C NMR chemical shifts, which would be refined by specific computational analysis.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-F) | 160 - 165 |

| C-2 (C-CH₃) | 125 - 130 |

| C-3 (C-NO₂) | 148 - 152 |

| C-4 (C-H) | 120 - 125 |

| C-5 (C-NO₂) | 148 - 152 |

| C-6 (C-H) | 120 - 125 |

| CH₃ | 15 - 20 |

Note: These are estimated values. Precise calculations would provide more accurate chemical shifts and C-F coupling constants.

Mass Spectrometry (MS) Fragmentation Analysis

Theoretical mass spectrometry involves the in silico fragmentation of a molecule to predict its mass spectrum. nih.gov By analyzing the bond dissociation energies and the stability of the resulting fragments, a predicted fragmentation pattern can be generated. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of nitroaromatic compounds often involves the loss of nitro groups (NO₂) or parts thereof (e.g., NO, O). The presence of the methyl and fluoro groups will also influence the fragmentation pathways. Common fragmentation pathways for related dinitrotoluene isomers include the loss of OH, NO, and NO₂ groups. researchgate.net

A table of plausible major fragments and their corresponding m/z values, as would be predicted by computational fragmentation analysis, is provided below.

Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [M]⁺ | Molecular Ion | 200 |

| [M - NO₂]⁺ | Loss of a nitro group | 154 |

| [M - 2NO₂]⁺ | Loss of two nitro groups | 108 |

| [M - CH₃]⁺ | Loss of a methyl group | 185 |

| [C₆H₂F(NO₂)₂]⁺ | Loss of methyl radical | 185 |

| [C₇H₅F(NO)]⁺ | Loss of an oxygen atom from a nitro group | 184 |

Note: The relative intensities of these fragments would be determined through more detailed computational analysis.

Environmental Transformation and Degradation Pathways of 1 Fluoro 2 Methyl 3,5 Dinitrobenzene

Environmental Fate and Transport Dynamics

The movement and distribution of 1-Fluoro-2-methyl-3,5-dinitrobenzene in the environment are influenced by its physical and chemical properties. Similar to other dinitrotoluene isomers, it is expected to have low to moderate water solubility and a relatively low vapor pressure, suggesting it will not readily volatilize from water or soil surfaces. epa.govepa.gov Instead, it is more likely to be found adsorbed to soil particles, sediments, and suspended organic matter in aquatic systems. epa.govcdc.gov The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter in this context, and for related DNTs, it indicates a slight tendency to sorb to environmental solids. epa.gov

The transport of this compound within the environment is likely to occur primarily through surface water runoff and groundwater leaching. epa.govepa.gov Its persistence in water is expected to be significant in the absence of degradation processes, allowing for potential transport over considerable distances from the source of contamination. epa.govepa.gov The presence of the fluorine atom may further influence its partitioning behavior, potentially increasing its lipophilicity and tendency to associate with organic matter.

Interactive Data Table: Predicted Environmental Transport Properties of this compound and Analogues

| Property | Predicted Value/Behavior for this compound | Reference Analogue (DNTs) | Citation |

| Water Solubility | Low to Moderate | Moderate | epa.govepa.gov |

| Volatilization from Water/Soil | Low | Low | epa.gov |

| Adsorption to Soil/Sediment | Moderate to High | Slight to Moderate | epa.govcdc.gov |

| Transport in Water | Potential for surface and groundwater transport | Potential for transport | epa.govepa.gov |

Abiotic Degradation Mechanisms

Abiotic degradation encompasses chemical and photochemical processes that can transform this compound without the involvement of biological organisms.

Photolytic Transformation Studies

Photolysis, or degradation by sunlight, is a primary abiotic degradation pathway for many nitroaromatic compounds. epa.govepa.govcdc.gov For instance, 2,4-dinitrotoluene (B133949) undergoes photolysis in aqueous solutions, with half-lives reported to be as short as a few hours in natural sunlit waters. cdc.govnih.gov The rate of photodegradation is influenced by factors such as water clarity, depth, and the presence of photosensitizing substances like humic acids. researchgate.net

For this compound, it is anticipated that ultraviolet (UV) radiation from sunlight will induce photochemical reactions. These reactions could involve the reduction of the nitro groups to nitroso, hydroxylamino, or amino groups, and the oxidation of the methyl group. nih.gov The presence of the fluorine atom might influence the photolytic stability of the molecule, though specific studies are lacking.

Chemical Hydrolysis and Oxidation Pathways

Chemical hydrolysis of dinitrotoluene compounds is generally considered to be a slow process and not a significant environmental degradation pathway under normal environmental pH conditions. nih.gov However, under alkaline conditions, hydrolysis can be more pronounced. nih.gov Studies on 2,4-dinitrotoluene have shown that it is more resistant to alkaline hydrolysis than 2,4,6-trinitrotoluene (B92697) (TNT). nih.gov The primary pathway for alkaline hydrolysis of DNTs is suggested to be the direct substitution of a nitro group by a hydroxide (B78521) ion. nih.gov

Oxidation by reactive species such as hydroxyl radicals can also contribute to the degradation of dinitrotoluenes in the atmosphere and in water. cdc.gov The atmospheric half-life of DNT isomers due to reaction with hydroxyl radicals is estimated to be around 75 days. epa.govepa.gov In aqueous systems, advanced oxidation processes involving reagents like Fenton's reagent (hydrogen peroxide and iron salts) have been shown to effectively degrade 2,4-dinitrotoluene, leading to the oxidation of the methyl group and eventual ring cleavage. researchgate.net

Biotransformation Pathways

The transformation of this compound by microorganisms is a critical aspect of its environmental fate. The presence of both nitro groups and a fluorine atom presents unique challenges and opportunities for microbial degradation.

Microbial Degradation Mechanisms

The microbial degradation of dinitrotoluenes can occur under both aerobic and anaerobic conditions. epa.gov Under aerobic conditions, bacteria can initiate the degradation of DNTs through an oxidative pathway. This typically involves a dioxygenase enzyme that incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of a catechol derivative and the release of a nitrite (B80452) ion. nih.gov For 2,6-dinitrotoluene (B127279), the initial product is 3-methyl-4-nitrocatechol. dtic.mil This is followed by ring cleavage and further metabolism. dtic.mil

Under anaerobic conditions, the primary transformation pathway for DNTs is the sequential reduction of the nitro groups. cdc.govdss.go.th This process is carried out by a variety of anaerobic bacteria and can lead to the formation of aminonitrotoluenes, diaminotoluene, and hydroxylamino intermediates. cdc.govdss.go.thnih.gov For instance, Clostridium acetobutylicum has been shown to transform 2,4-DNT and 2,6-DNT to their corresponding hydroxylaminonitrotoluenes and dihydroxylaminotoluenes. dss.go.th

The presence of the fluorine atom in this compound is expected to increase its resistance to microbial degradation. nih.gov The strong carbon-fluorine bond is not easily broken by most microbial enzymes. nih.gov However, some specialized microorganisms have been shown to be capable of defluorination, although this is often a slow process. nih.gov

Metabolite Identification in Biological Systems

Based on studies of analogous dinitrotoluene compounds, a range of metabolites can be predicted for the biotransformation of this compound.

Under aerobic conditions, the initial metabolites are likely to be fluorinated and methylated nitrocatechols, resulting from dioxygenase attack. Subsequent ring cleavage would lead to various aliphatic acids.

Under anaerobic conditions, the expected metabolites would result from the reduction of the nitro groups. These would include:

Fluorinated aminonitrotoluenes: Formed by the reduction of one nitro group.

Fluorinated diaminotoluene: Formed by the reduction of both nitro groups.

Fluorinated hydroxylaminonitrotoluenes: Transient intermediates formed during the reduction process. dss.go.th

In humans occupationally exposed to dinitrotoluenes, metabolites such as dinitrobenzoic acids and aminonitrobenzoic acids have been identified in urine, indicating that oxidation of the methyl group is a significant metabolic pathway. nih.gov It is plausible that similar benzoic acid derivatives of this compound could be formed in biological systems.

Interactive Data Table: Potential Metabolites of this compound

| Parent Compound | Degradation Condition | Predicted Metabolite Class | Example from Analogue (DNT) | Citation |

| This compound | Aerobic Microbial | Fluorinated Nitrocatechols | 4-Methyl-5-nitrocatechol | nih.gov |

| This compound | Anaerobic Microbial | Fluorinated Aminonitrotoluenes | 2-Amino-4-nitrotoluene, 4-Amino-2-nitrotoluene | cdc.govnih.gov |

| This compound | Anaerobic Microbial | Fluorinated Diaminotoluene | 2,4-Diaminotoluene | nih.gov |

| This compound | Anaerobic Microbial | Fluorinated Hydroxylaminonitrotoluenes | Hydroxylaminonitrotoluenes | dss.go.th |

| This compound | Mammalian Metabolism | Fluorinated Dinitrobenzoic Acids | 2,4-Dinitrobenzoic acid | nih.gov |

| This compound | Mammalian Metabolism | Fluorinated Aminonitrobenzoic Acids | 2-Amino-4-nitrobenzoic acid | nih.gov |

Formation and Persistence of Degradation Products of this compound

Detailed research on the environmental transformation of this compound and the specific degradation products that are formed is not extensively available in published literature. However, by examining the degradation pathways of structurally similar compounds, such as dinitrotoluenes (DNTs), it is possible to infer the likely transformation products and their potential for persistence in the environment. The primary degradation mechanisms for nitroaromatic compounds like DNTs involve microbial actions, which can proceed through either reductive or oxidative pathways. nih.govasm.orgresearchgate.net

The presence of electron-withdrawing nitro groups makes the aromatic ring resistant to oxidative degradation, a common route for the breakdown of many aromatic compounds. asm.orgnih.gov Nevertheless, certain microorganisms have evolved metabolic pathways to utilize these compounds. nih.govnih.gov The degradation of DNTs is highly dependent on environmental conditions, such as the presence of suitable microorganisms and oxygen levels. cdc.govepa.gov

Reductive Pathway: Under anaerobic (oxygen-deficient) conditions, the most common initial step in the biotransformation of dinitrotoluenes is the reduction of one of the nitro groups to an amino group, forming aminonitrotoluenes. cdc.gov This process can continue with the reduction of the second nitro group, leading to the formation of diaminotoluene. cdc.gov For instance, in the case of 2,4-dinitrotoluene, the primary breakdown products are 4-amino-2-nitrotoluene and 2-amino-4-nitrotoluene. cdc.gov These intermediates can sometimes accumulate without further rapid transformation. nih.gov Further reduction can lead to 2,4-diaminotoluene. cdc.gov It is plausible that this compound would undergo a similar reductive transformation, leading to the formation of corresponding amino- and diamino- derivatives.

Oxidative Pathway: In aerobic (oxygen-rich) environments, some bacteria can initiate the degradation of dinitrotoluenes through an oxidative pathway. dtic.milasm.org This process often involves a dioxygenase enzyme that adds two hydroxyl groups to the aromatic ring, forming a catechol. dtic.milasm.orgnih.gov This step is typically accompanied by the release of a nitrite ion. dtic.milasm.org For example, the degradation of 2,6-dinitrotoluene can proceed via the formation of 3-methyl-4-nitrocatechol. dtic.milasm.org This catechol intermediate is then susceptible to ring cleavage, breaking down the aromatic structure into smaller organic acids that can be utilized by the microorganisms. dtic.milasm.org

The persistence of degradation products is a significant environmental concern. While the parent DNT compounds can be degraded, their transformation products may also persist. cdc.gov For example, aminonitrotoluenes can bind to soil organic matter, which may decrease their bioavailability for further degradation. tandfonline.com The toxicity of the degradation products can also vary, with some being more or less toxic than the original compound depending on the organism and environmental conditions. cdc.gov

Below are data tables of potential degradation products of this compound, inferred from the known degradation pathways of dinitrotoluene isomers.

Table 1: Potential Reductive Degradation Products of this compound This table is based on the known reductive pathways of dinitrotoluene isomers.

| Precursor Compound | Potential Degradation Product | Degradation Pathway |

| This compound | 5-Amino-1-fluoro-2-methyl-3-nitrobenzene | Reduction of one nitro group |

| This compound | 3-Amino-1-fluoro-2-methyl-5-nitrobenzene | Reduction of one nitro group |

| 5-Amino-1-fluoro-2-methyl-3-nitrobenzene | 3,5-Diamino-1-fluoro-2-methylbenzene | Reduction of the second nitro group |

| 3-Amino-1-fluoro-2-methyl-5-nitrobenzene | 3,5-Diamino-1-fluoro-2-methylbenzene | Reduction of the second nitro group |

Table 2: Potential Oxidative Degradation Products of this compound This table is based on the known oxidative pathways of dinitrotoluene isomers.

| Precursor Compound | Potential Degradation Product | Degradation Pathway |

| This compound | 3-Fluoro-4-methyl-2,6-dinitrocatechol | Dioxygenation |

| 3-Fluoro-4-methyl-2,6-dinitrocatechol | Ring cleavage products (e.g., organic acids) | Extradiol ring cleavage |

Toxicological Assessment and Structure Toxicity Relationships of Dinitrobenzene Compounds

Mechanistic Studies of Toxicity at Cellular and Molecular Levels

The precise mechanisms of toxicity for 1-Fluoro-2-methyl-3,5-dinitrobenzene have not been specifically elucidated in the available literature. However, based on extensive research into dinitrobenzene and dinitrotoluene (DNT) compounds, several key toxicological pathways can be anticipated.

The primary targets for dinitrobenzene toxicity are the red blood cells and the male reproductive system. nih.gov In red blood cells, dinitrobenzenes are known to induce the formation of methemoglobin, which leads to cyanosis, a condition characterized by a blue coloration of the skin and lips due to a lack of oxygen in the blood. nih.govmdpi.com This effect is a common feature of exposure to nitroaromatic compounds. mdpi.com

Furthermore, exposure to dinitrotoluenes has been associated with a range of adverse health effects, including headaches, dizziness, and nausea. nih.gov The metabolic activation of nitroaromatic compounds can lead to the generation of reactive intermediates that can cause oxidative stress and damage to cellular macromolecules. For instance, the reduction of nitro groups can form nitroso and hydroxylamino derivatives, which are implicated in the toxic effects. The anaerobic biotransformation of DNT isomers can produce dihydroxylaminotoluenes as primary intermediates. cdc.gov

Given its structure as a dinitrobenzene derivative, this compound is likely to share these toxic mechanisms. The addition of a fluorine atom may influence its metabolic pathways and reactivity, potentially altering its toxic potency. Studies on other nitroaromatic compounds have shown that the addition of a fluorine group can increase toxicity. mdpi.comnih.gov

Quantitative Structure-Toxicity Relationship (QSTR) Modeling for Predictive Ecotoxicology

Quantitative Structure-Toxicity Relationship (QSTR) models are valuable computational tools for predicting the toxicity of chemicals based on their molecular structure, which is particularly useful for compounds with limited experimental data like this compound. mdpi.comnih.gov

Several QSTR studies have been conducted on nitroaromatic compounds to predict their acute toxicity. mdpi.comnih.govnih.gov These models establish a mathematical relationship between the chemical structure and biological activity. For nitroaromatic compounds, key molecular descriptors influencing toxicity have been identified, including:

Van der Waals surface area: This descriptor relates to the size and shape of the molecule. nih.govbohrium.com

Presence of specific functional groups: The presence of a C-F bond at a certain topological distance has been identified as a factor influencing the acute oral toxicity of nitroaromatic compounds. nih.govbohrium.com

Hydrophobicity and electrostatic interactions: These properties are known to contribute to the toxicity of this class of compounds. mdpi.com

A systematic review of QSAR studies on nitroaromatic compounds indicated that the addition of fluorine and hydroxyl groups tends to increase toxicity, while the insertion of methyl groups often decreases it. mdpi.comresearchgate.net However, it is also noted that the toxicity of different substituents is not always additive. mdpi.comresearchgate.net

Comparative Toxicological Analysis with Related Nitroaromatic Compounds

A comparative analysis with structurally similar compounds provides insights into the potential toxicity of this compound. The parent compound, dinitrotoluene (DNT), exists in several isomeric forms with varying toxicities. nih.gov

Studies on DNT isomers have shown that 3,5-DNT is the most toxic isomer, causing significant weight loss and mortality in animal studies. nih.gov Exposure to 2,4-DNT, 2,6-DNT, and 3,5-DNT has been linked to adverse effects on the testes. nih.gov Given that this compound is a derivative of the highly toxic 3,5-dinitrotoluene (B12062) structure, it is plausible that it may exhibit significant toxicity.

The presence of a fluorine atom is also a critical factor. As indicated by QSAR studies, fluorination can enhance the toxicity of nitroaromatic compounds. mdpi.comnih.gov For example, 1-Fluoro-2,4-dinitrobenzene (B121222) is classified as a hazardous substance that can cause skin and eye irritation and may lead to organ damage through prolonged or repeated exposure. lobachemie.comcdhfinechemical.com

The table below presents a comparative overview of the toxicity of related nitroaromatic compounds.

| Compound Name | CAS Number | Key Toxicological Findings |

| This compound | 85233-16-5 | No specific toxicological data found. chemscene.comnih.gov |

| 3,5-Dinitrotoluene | 618-85-9 | The most toxic DNT isomer; induces weight loss, mortality, and testicular damage. nih.gov |

| 2,4-Dinitrotoluene (B133949) | 121-14-2 | Causes decreased testes mass, degenerative histopathological changes, and hepatocellular lesions. nih.gov |

| 2,6-Dinitrotoluene (B127279) | 606-20-2 | Induces decreased testes mass, degenerative histopathological changes, and hepatocellular lesions. nih.gov |

| 1-Fluoro-2,4-dinitrobenzene | 70-34-8 | Harmful if swallowed, causes skin and eye irritation, and may cause organ damage with repeated exposure. lobachemie.comcdhfinechemical.com |

| 1,3-Dinitrobenzene | 99-65-0 | Induces methemoglobin formation and disrupts spermatogenesis. nih.gov |

Q & A

Q. What are the common synthetic routes for 1-Fluoro-2-methyl-3,5-dinitrobenzene, and how can their efficiency be evaluated?

- Methodological Answer : Synthesis typically involves sequential nitration and fluorination of a toluene derivative. For example:

Nitration : Introduce nitro groups at positions 3 and 5 using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

Fluorination : Use HF or KF in polar aprotic solvents (e.g., DMF) for nucleophilic aromatic substitution at position 1.

Methylation : Introduce the methyl group via Friedel-Crafts alkylation or direct methylation using methyl halides.

Efficiency is evaluated by yield optimization (HPLC purity ≥99%) and reaction time. Comparative analysis of byproducts (e.g., di- or tri-substituted isomers) via GC-MS or NMR is critical .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine substitution patterns (δ ~ -110 ppm for aromatic F).

- ¹H/¹³C NMR : Confirms methyl group integration (δ 2.5–3.0 ppm for CH₃) and nitro group positions.

- IR Spectroscopy : Detects nitro (asymmetric stretch ~1530 cm⁻¹) and C-F (1200–1000 cm⁻¹) vibrations.

- Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ at m/z 216. Cross-reference with NIST Chemistry WebBook data ensures accuracy .

Q. What safety considerations are critical when handling this compound?

- Methodological Answer :

- Toxicity : Nitroaromatics are mutagenic; use fume hoods and PPE (gloves, lab coats).

- Explosivity : Avoid friction or heat during synthesis. Store in cool, dry conditions.

- First Aid : In case of exposure, flush skin/eyes with water and seek medical attention. Safety protocols from Sigma-Aldrich for analogous nitro compounds (e.g., 1-Fluoro-2,4-dinitrobenzene) provide guidelines .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict reaction pathways and transition states. Tools like Gaussian or ORCA model:

- Reaction Barriers : Energy profiles for nitration/fluorination steps.

- Solvent Effects : COSMO-RS simulations to optimize solvent polarity.

ICReDD’s integrated approach combines computational predictions with experimental validation, reducing trial-and-error cycles by ~40% .

Q. How can researchers resolve contradictions in reactivity data for nitro-substituted fluoroaromatics?

- Methodological Answer : Contradictions (e.g., unexpected regioselectivity) require:

Factorial Design : Systematically vary temperature, solvent, and catalyst loadings to isolate variables .

Cross-Validation : Compare results across techniques (e.g., kinetic studies vs. computational models).

Isotopic Labeling : Use ¹⁵N-labeled nitro groups to trace reaction mechanisms via NMR.

Case studies on 3,5-difluorobenzoic acid demonstrate how steric and electronic effects influence reactivity .

Q. What strategies enable selective functionalization of this compound for pharmaceutical intermediates?

- Methodological Answer :

- Nitro Reduction : Catalytic hydrogenation (Pd/C, H₂) selectively reduces nitro to amino groups for amide coupling.

- Fluorine Displacement : Suzuki-Miyaura cross-coupling with aryl boronic acids (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) introduces biaryl motifs .

- Methyl Group Oxidation : KMnO₄ converts methyl to carboxylic acid for further derivatization.

PISTACHIO and REAXYS databases aid in predicting viable pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.